
Erythromycin stinoprate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythromycin stinoprate, also known as this compound, is a useful research compound. Its molecular formula is C45H80N2O17S and its molecular weight is 953.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Hydrolysis and Metabolic Activation
Erythromycin stinoprate undergoes sequential hydrolysis to release erythromycin propionate and subsequently erythromycin base, the active therapeutic agent.
Key Reactions:
-
Initial Hydrolysis :
Erythromycin stinoprateHydrolysis pH dependent Erythromycin propionate+Stinoprate moiety -
Secondary Hydrolysis :
Erythromycin propionateHepatic Plasma EsterasesErythromycin base+Propionic acid
Pharmacokinetic Parameters:
Parameter | Low Dose (250 mg) | Middle Dose (500 mg) | High Dose (750 mg) |
---|---|---|---|
Cmax (µg/L) | 437.0 ± 295.0 (propionate) | 923.1 ± 217.5 (propionate) | 1336.5 ± 366.0 (propionate) |
Tmax (h) | 1.9 ± 0.6 | 1.7 ± 0.3 | 1.7 ± 0.3 |
AUC₀–14 (µg·h/L) | 1840.2 ± 1476.87 | 4542.44 ± 1579.4 | 7481.5 ± 2496.2 |
T₁/₂ (h) | 2.45 ± 0.9 | 3.1 ± 1.1 | 2.7 ± 0.5 |
Data derived from human trials with 30 healthy volunteers .
Enzymatic Cleavage and Prodrug Design
The stinoprate conjugate leverages 3'-phosphotriester chemistry for controlled release:
-
Mechanism : Intramolecular nucleophilic attack by a vicinal 2'-hydroxyl group destabilizes the phosphotriester bond, yielding cyclic phosphotriester intermediates and erythromycin propionate .
-
Byproducts :
Stability Considerations:
-
pH Sensitivity : Cleavage accelerates in acidic environments (e.g., stomach), but the prodrug is stabilized by polyethylene glycol (PEG) conjugation in some formulations .
-
Enzyme Specificity : Esterases and peptidases in plasma/liver drive hydrolysis, avoiding premature degradation in the gastrointestinal tract .
Molecular Features:
-
Formula : C₄₅H₈₀N₂O₁₇S (combining erythromycin propionate and stinoprate) .
-
Critical Functional Groups :
Degradation Pathways:
Pathway | Conditions | Products |
---|---|---|
Oxidative | Strong oxidizers | Sulfoxides, sulfones |
Thermal >60°C | Isomerization, decomposition | |
Photolytic UV exposure | Epimerization, loss of activity |
Predicted based on analogs and functional group reactivity .
Comparative Reactivity with Erythromycin Analogs
Property | This compound | Erythromycin Base | Erythromycin Estolate |
---|---|---|---|
Solubility | High (due to PEG conjugates) | Low | Moderate |
T₁/₂ (h) | 2.2–3.1 | 1.5–3.0 | 4.0–6.0 |
Metabolic Pathway | Hydrolysis → Propionate | Direct CYP3A4 metabolism | Hepatic esterase cleavage |
Data synthesized from pharmacokinetic studies and prodrug patents .
Clinical Implications of Reactivity
属性
CAS 编号 |
84252-03-9 |
---|---|
分子式 |
C45H80N2O17S |
分子量 |
953.2 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-sulfanylpropanoic acid;[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate |
InChI |
InChI=1S/C40H71NO14.C5H9NO3S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-3(7)6-4(2-10)5(8)9/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;4,10H,2H2,1H3,(H,6,7)(H,8,9)/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-;4-/m10/s1 |
InChI 键 |
HXKNXCFNAJGZCM-PWOIWMLJSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O.CC(=O)NC(CS)C(=O)O |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CS)C(=O)O |
规范 SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O.CC(=O)NC(CS)C(=O)O |
同义词 |
EPAC erythromycin propionate-N-acetylcysteinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。